Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.20 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a piperidine ring, a bromobutanoyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobutanoyl Group: The bromobutanoyl group is introduced via a bromination reaction, where a butanoyl precursor is treated with a brominating agent such as bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and butanoyl precursors.
Controlled Bromination: Bromination is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Esterification in Batch Reactors: The esterification process is conducted in batch reactors with continuous monitoring of reaction parameters to optimize yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Hydrolysis: Piperidine-3-carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and alteration of their function .
Comparison with Similar Compounds
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate: Contains an iodine atom instead of bromine.
Ethyl 1-(2-fluorobutanoyl)piperidine-3-carboxylate: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms present.
Biological Activity
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromobutanoyl group and an ethyl ester. The presence of the bromine atom enhances its electrophilic character, making it a candidate for interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C11H16BrNO2 |
Molecular Weight | 276.16 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromobutanoyl group can act as an electrophile, leading to covalent modifications of nucleophilic sites on proteins, which may alter their function. This interaction is crucial in processes such as neurotransmission and metabolic pathways.
Antimicrobial Properties
Research indicates that compounds containing piperidine rings exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Initial studies have indicated that it may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could have implications for treating neurological disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects, suggesting its potential as an anticancer agent. The compound demonstrated higher efficacy against certain cancer cells compared to normal cells, indicating a promising therapeutic index .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate | Chlorine atom instead of bromine | Lower reactivity; reduced antimicrobial activity |
Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate | Iodine atom | Increased reactivity; potential for enhanced cytotoxicity |
Ethyl piperidine-3-carboxylate | No halogen substitution | Limited reactivity; serves as a control compound |
Research Findings and Case Studies
Recent studies have highlighted the versatility of this compound in organic synthesis and medicinal chemistry:
- Proteomics Applications : The compound has been utilized as a biochemical tool for studying protein interactions, enhancing our understanding of cellular mechanisms.
- Synthesis of Pharmacologically Active Compounds : Researchers are investigating its role as a precursor in synthesizing new drugs with improved efficacy against resistant bacterial strains and cancer cells.
- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the biological activity of this compound by modifying the bromobutanoyl group or exploring different substituents on the piperidine ring .
Properties
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAZUXFNPDFCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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